molecular formula C11H15N3 B13276362 5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile

5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile

Cat. No.: B13276362
M. Wt: 189.26 g/mol
InChI Key: KCHYDXZJIBEOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce various amine derivatives .

Mechanism of Action

The mechanism of action of 5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile is unique due to its specific substituent groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

5-(3-methylbutylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C11H15N3/c1-9(2)5-6-13-11-4-3-10(7-12)14-8-11/h3-4,8-9,13H,5-6H2,1-2H3

InChI Key

KCHYDXZJIBEOTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CN=C(C=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.